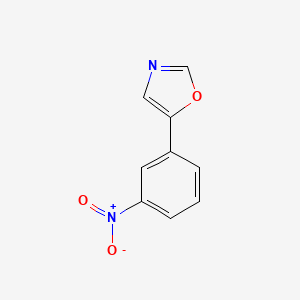

5-(3-Nitrophenyl)oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-10-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXACHUFQSLYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371810 | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-77-5 | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89808-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-NITROPHENYL)-1,3-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Oxazole Scaffold

An In-Depth Technical Guide to the Synthesis of 5-(3-Nitrophenyl)oxazole

The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide spectrum of biological receptors and enzymes.[2] This has led to the discovery of numerous oxazole-containing compounds with potent pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific target of this guide, this compound, serves as a valuable building block and a model compound for the synthesis of more complex, biologically active molecules. The presence of the nitro group offers a versatile chemical handle for further functionalization, making reliable and efficient synthetic access to this molecule a priority for researchers in drug discovery and chemical biology. This guide provides an in-depth exploration of the most effective synthetic pathways to this compound, grounded in mechanistic understanding and practical, field-proven protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Blueprint

A robust synthetic strategy begins with a logical deconstruction of the target molecule. For this compound, the most apparent retrosynthetic disconnection is across the C4-C5 and C2-N3 bonds of the oxazole ring. This approach simplifies the molecule into two primary building blocks: an aromatic aldehyde and a versatile one-carbon (C1) synthon.

Caption: Retrosynthetic analysis of this compound.

This analysis points directly to the Van Leusen Oxazole Synthesis as the most strategically sound approach.[3] This reaction utilizes an aldehyde (3-nitrobenzaldehyde) and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring in a single, efficient step.[4] Alternative routes, such as the Robinson-Gabriel synthesis, would necessitate a more convoluted, multi-step preparation of a specific α-acylamino ketone precursor, making it a less direct and less efficient choice for this particular target.[5][6]

Chapter 2: The Van Leusen Oxazole Synthesis: A Primary Pathway

The Van Leusen reaction is a powerful and highly reliable method for converting aldehydes into 5-substituted oxazoles.[7][8] Its prevalence stems from the unique reactivity of the TosMIC reagent, which serves as a linchpin for the entire transformation.[9]

Mechanistic Deep Dive

The reaction proceeds through a well-elucidated, base-mediated cycloaddition mechanism.[10] The causality of the steps is as follows:

-

Deprotonation: A base (e.g., potassium carbonate) abstracts the acidic α-proton from TosMIC. The electron-withdrawing sulfonyl and isocyanide groups make this proton particularly acidic, facilitating the formation of a nucleophilic carbanion.[11][12]

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming an alkoxide intermediate.

-

5-endo-dig Cyclization: The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyanide group in an intramolecular fashion. This ring-closing step forms the crucial 5-membered dihydrooxazole (oxazoline) ring.[7]

-

Elimination (Aromatization): The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group.[10] This final step results in the formation of the stable, aromatic oxazole ring.

Caption: Mechanism of the Van Leusen oxazole synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis of this compound. The causality is embedded in the sequence: reagent addition at low temperature controls the initial nucleophilic attack, while reflux drives the final elimination and aromatization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 3-Nitrobenzaldehyde | 151.12 | 1.51 g | 10.0 | 1.0 equiv |

| Tosylmethyl isocyanide (TosMIC) | 195.24 | 2.15 g | 11.0 | 1.1 equiv |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 equiv |

| Methanol (MeOH), Anhydrous | 32.04 | 50 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

| Water (H₂O) | 18.02 | 50 mL | - | - |

| Brine, Saturated | - | 30 mL | - | - |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | ~5 g | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1.51 g, 10.0 mmol) and tosylmethyl isocyanide (2.15 g, 11.0 mmol).

-

Solvent Addition: Add anhydrous methanol (50 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.

-

Base Addition: Add potassium carbonate (2.76 g, 20.0 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

Work-up: After the reaction is complete (disappearance of the aldehyde spot), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water (2 x 25 mL) and saturated brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane) to afford the pure this compound as a solid.

Caption: Experimental workflow for Van Leusen synthesis.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for this compound.

| Property | Expected Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.55 (t, 1H), ~8.20 (d, 1H), ~7.95 (s, 1H), ~7.80 (d, 1H), ~7.60 (t, 1H), ~7.45 (s, 1H)[13] |

| IR (KBr) ν (cm⁻¹) | ~1590 (C=N), ~1520 & ~1350 (NO₂ asymm/symm), ~1100 (C-O-C)[14] |

Chapter 3: Alternative Synthetic Approaches

While the Van Leusen synthesis is superior for this target, an understanding of alternative pathways provides a more complete scientific perspective.

The Robinson-Gabriel Pathway

The Robinson-Gabriel synthesis is a classic method that constructs oxazoles from α-acylamino ketones via acid-catalyzed cyclodehydration.[6][15] To synthesize this compound via this route, one would need to first prepare the N-(2-(3-nitrophenyl)-2-oxoethyl)formamide intermediate.

Caption: A potential multi-step Robinson-Gabriel route.

This pathway is significantly more complex, requiring multiple steps and potentially harsh reagents (e.g., bromine, strong acids), leading to lower overall efficiency compared to the direct, one-pot Van Leusen approach.[16]

Chapter 4: Safety, Handling, and Reagent Insights

Trustworthiness in protocol design extends to rigorous safety management.

-

Tosylmethyl Isocyanide (TosMIC): This is the primary reagent of concern. It is harmful if swallowed, inhaled, or absorbed through the skin.[11] Crucially, it can be metabolized to cyanide in the body.[11] Always handle TosMIC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Solvents: Methanol and dichloromethane are volatile and flammable. All heating should be conducted using a heating mantle and condenser, and all solvent manipulations should occur in a fume hood.

-

Bases: Potassium carbonate is a mild base, but it can cause irritation. Avoid generating dust and direct contact with skin and eyes.

Conclusion

For the synthesis of this compound, the Van Leusen oxazole synthesis stands out as the most authoritative and efficient method. Its strategic elegance lies in the direct construction of the target from readily available precursors—3-nitrobenzaldehyde and TosMIC—under mild, one-pot conditions.[3][4] The detailed protocol and mechanistic insights provided in this guide offer researchers a reliable and reproducible pathway to access this valuable chemical intermediate, empowering further research in drug development and materials science.

References

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Koch, R. et al. (2015). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry. [Link]

-

Basu, K. et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. [Link]

-

Shafer, C. M., & Molinski, T. F. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters. [Link]

-

Li, Z. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

-

Wan, C. et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. [Link]

-

Synthesis of 2,5-Disubstituted Oxazoles. Synfacts. [Link]

-

Keni, M., & Tepe, J. J. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

-

Mechanistic proposition of oxazole formation. ResearchGate. [Link]

-

Robinson-Gabriel Synthesis. ideXlab. [Link]

-

Fischer Oxazole Synthesis Mechanism. YouTube. [Link]

-

Li, Z. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]

-

This compound (C9H6N2O3). PubChemLite. [Link]

-

Neha, K. et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

This compound. Crysdot LLC. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. [Link]

-

Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]

-

Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Innovare Academic Sciences. [Link]

-

Oxazole.pdf. CUTM Courseware. [Link]

-

Synthetic routes to produce oxazole-based compounds. ResearchGate. [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. Van Leusen Reaction [organic-chemistry.org]

- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 11. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 12. organicreactions.org [organicreactions.org]

- 13. 5-(3-NITROPHENYL)-1,3-OXAZOLE(89808-77-5) 1H NMR spectrum [chemicalbook.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. synarchive.com [synarchive.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-(3-Nitrophenyl)oxazole: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 5-(3-Nitrophenyl)oxazole (CAS No. 89808-77-5), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, outlines a robust and validated synthetic protocol via the Van Leusen oxazole synthesis, and explores its potential applications in drug discovery and materials science. The strategic incorporation of the oxazole core, a known pharmacophore, with an electronically distinct 3-nitrophenyl moiety makes this molecule a valuable building block for developing novel therapeutic agents and functional materials. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their work.

Introduction: The Significance of the Oxazole Scaffold and Nitrophenyl Substitution

The oxazole ring is a five-membered heterocyclic system containing one nitrogen and one oxygen atom. It is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The unique electronic and structural features of the oxazole ring allow it to engage with a wide variety of biological targets, such as enzymes and receptors, through diverse non-covalent interactions.[2] This versatility has led to the development of oxazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

The introduction of a nitrophenyl group onto the oxazole core, as in this compound, is a deliberate design choice. The nitro group is a powerful electron-withdrawing group that significantly modulates the electronic properties of the entire molecule.[2] This can enhance binding affinities to biological targets and often imparts specific pharmacological activities. Aromatic nitro compounds are key components in several established antimicrobial and anticancer agents, underscoring the therapeutic potential of this functional group.[2] The 'meta' substitution pattern of the nitro group in this compound specifically influences the molecule's steric and electronic profile, offering a distinct advantage for targeted drug design compared to its ortho- and para-isomers.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89808-77-5 | |

| Molecular Formula | C₉H₆N₂O₃ | |

| Molecular Weight | 190.16 g/mol | |

| Boiling Point | 351.4°C at 760 mmHg | |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CN=CO2)[O-] | [4] |

| InChIKey | PUDNRGZVFKPHNG-UHFFFAOYSA-N | [4] |

| Predicted pKa | -0.08 ± 0.10 (for 5-(2-nitrophenyl)oxazole) | [5] |

| Storage Temperature | 2-8°C |

Synthesis of this compound: The Van Leusen Reaction

The most direct and efficient method for preparing 5-substituted oxazoles is the Van Leusen oxazole synthesis.[6] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7] The choice of this methodology is based on its high reliability, operational simplicity, and the commercial availability of the starting materials.

Reaction Mechanism

The Van Leusen synthesis proceeds via a [3+2] cycloaddition mechanism. The process is initiated by the deprotonation of the acidic methylene protons of TosMIC by a base (e.g., potassium carbonate or potassium tert-butoxide). The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The intermediate undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline derivative. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the reaction forward and results in the formation of the aromatic oxazole ring.[8]

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the product is confirmed by standard analytical techniques as described in the characterization section.

Materials:

-

3-Nitrobenzaldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Methanol (CH₃OH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-nitrobenzaldehyde (1.0 eq) and TosMIC (1.1 eq).

-

Add anhydrous methanol to dissolve the reactants (concentration typically 0.1-0.5 M).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution. The causality here is that a non-nucleophilic base is required to deprotonate the TosMIC without reacting with the aldehyde.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This step removes the acidic byproduct (p-toluenesulfinic acid) and any remaining inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 89808-75-3 CAS MSDS (5-(2-nitrophenyl)oxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 5-(3-Nitrophenyl)oxazole Derivatives

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are paramount, providing the structural foundation for a vast array of therapeutic agents.[1][2] Among these, the oxazole nucleus—a five-membered aromatic ring containing one oxygen and one nitrogen atom—has emerged as a "privileged scaffold."[2][3] This designation stems from its ability to engage in diverse, weak interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, making it a versatile framework for designing potent and selective modulators of cellular targets.[3] The substitution pattern on the oxazole ring is pivotal in defining its pharmacological profile, with activities spanning antimicrobial, anticancer, anti-inflammatory, and antidiabetic domains.[2][4]

This guide focuses specifically on derivatives featuring a 3-nitrophenyl group at the 5-position of the oxazole ring. The strategic placement of this moiety is critical; the nitro group is a strong electron-withdrawing group that significantly modulates the electronic properties of the entire molecule.[5] This electronic influence is frequently correlated with enhanced biological potency, and as we will explore, the 5-(3-nitrophenyl)oxazole core is a recurring motif in compounds exhibiting significant antimicrobial, cytotoxic, and anti-inflammatory effects.[5][6] This document provides an in-depth analysis of the synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships of these promising derivatives, tailored for researchers and drug development professionals.

Section 1: Synthetic Strategies and Derivatization

The generation of a diverse library of this compound derivatives hinges on robust and flexible synthetic methodologies. The choice of synthesis dictates not only the core structure but also the potential for subsequent modifications to fine-tune biological activity.

Core Synthesis: The Van Leusen Reaction

A cornerstone for the regioselective synthesis of 5-substituted oxazoles is the Van Leusen reaction.[5][7] This one-pot cycloaddition is valued for its operational simplicity and mild reaction conditions. The key precursors are an aldehyde (in this case, 3-nitrobenzaldehyde) and Tosylmethyl isocyanide (TosMIC). The mechanism inherently ensures that the substituent from the aldehyde is installed at the 5-position of the resulting oxazole ring, making it an ideal method for creating the target scaffold.[5]

Caption: Van Leusen reaction workflow for this compound synthesis.

Derivatization Strategies

To explore the structure-activity relationship (SAR), the parent scaffold is often modified. A common and effective strategy involves introducing sulfur-containing functional groups, which can significantly alter physicochemical properties like lipophilicity and hydrogen bonding capacity.[5] For instance, S-substituted derivatives of analogous heterocyclic systems have been synthesized by first introducing a thiol group onto the core, followed by reaction with various electrophiles to generate a library of analogues.[8]

Section 2: The Spectrum of Biological Activities

The this compound scaffold has demonstrated a remarkable breadth of biological activities. The nitroaromatic moiety appears crucial for potency across different therapeutic areas.

Antimicrobial Activity

Derivatives of this class have shown promising activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.

-

Antibacterial Profile: Studies on related S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, Shigella sonnei, and Salmonella typhi.[8] The presence of the nitrophenyl group is often considered a key pharmacophore for antimicrobial action.[9]

-

Mechanism of Action: While the precise mechanism for this specific oxazole class is under investigation, nitroaromatic compounds are known to exert their antimicrobial effects through various pathways. One probable mechanism is the inhibition of essential bacterial enzymes. For example, related nitroimidazole derivatives containing an oxadiazole scaffold have been identified as potent inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in bacterial fatty acid synthesis.[10] Another potential target is DNA gyrase, an enzyme vital for bacterial DNA replication.[11]

Table 1: Representative Antibacterial Activity of Related Nitro-Aromatic Heterocycles

| Compound Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Nitroimidazole-Oxadiazole | E. coli | 1.56 - 6.25 | [10] |

| Nitroimidazole-Oxadiazole | S. aureus | 1.56 - 3.13 | [10] |

| Nitroimidazole-Oxadiazole | B. subtilis | 1.56 - 3.13 | [10] |

| S-substituted Nitrophenyl-Oxadiazole | B. subtilis | Active (qualitative) | [8] |

| S-substituted Nitrophenyl-Oxadiazole | E. coli | Active (qualitative) |[8] |

Anticancer Activity

The oxazole scaffold is a prominent feature in many potent anticancer agents.[12][13] The incorporation of a nitrophenyl group can further enhance cytotoxicity against various cancer cell lines.

-

Cytotoxic Profile: Oxazole derivatives have demonstrated potent anticancer activity, with many compounds showing IC50 values in the nanomolar range against a panel of human cancer cell lines.[12][14] For example, methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, a related sulfonyl-oxazole, exhibited a broad range of cytotoxic activity against 60 cancer cell lines with an average GI50 (50% growth inhibition) of 5.37 µM.[15] The sensitivity spans across leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast.[15][16]

-

Mechanisms of Action: The anticancer effects of oxazole derivatives are multifactorial, targeting several key cellular pathways involved in cancer cell proliferation and survival.[12]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. iajps.com [iajps.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 15. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 16. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to 5-(3-Nitrophenyl)oxazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in contemporary medicinal chemistry.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold." The unique electronic and structural properties of the oxazole ring allow for diverse non-covalent interactions with biological targets such as enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1] Numerous oxazole-containing compounds have been developed as clinical drugs for treating a variety of diseases, highlighting their significant therapeutic value.[1]

The incorporation of a nitrophenyl moiety into a heterocyclic scaffold is a well-established strategy in drug design to modulate biological activity. Aromatic nitro compounds are known to exhibit a wide range of bioactivities, and the nitro group is a key component in several antimicrobial and anticancer agents.[1] This technical guide provides a comprehensive overview of 5-(3-Nitrophenyl)oxazole, a molecule that combines these two important pharmacophores. We will delve into its chemical identity, synthetic protocols, detailed characterization, and potential applications in drug discovery and development.

Part 1: Core Directive - Unveiling the Identity of this compound

IUPAC Nomenclature and Chemical Structure

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also referred to as 5-(3-nitrophenyl)-1,3-oxazole.

The molecular structure consists of a central oxazole ring, with a 3-nitrophenyl group attached at the 5-position.

Molecular Formula: C₉H₆N₂O₃

Canonical SMILES: C1=CC(=CC(=C1)[O-])C2=CN=CO2

InChIKey: ALXACHUFQSLYBV-UHFFFAOYSA-N

CAS Number: 89808-77-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 190.16 g/mol | PubChem |

| Monoisotopic Mass | 190.03784 Da | PubChem |

| XlogP (predicted) | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Part 2: Synthesis and Characterization - A Field-Proven Approach

The synthesis of 5-substituted oxazoles is most effectively achieved through the Van Leusen oxazole synthesis . This robust and versatile reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) as the key building blocks.[1]

Synthetic Workflow: The Van Leusen Reaction

The synthesis of this compound commences with the reaction of 3-nitrobenzaldehyde with TosMIC in the presence of a base. The reaction proceeds via a [3+2] cycloaddition mechanism.

Caption: Van Leusen synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the Van Leusen reaction.

Materials:

-

3-Nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) portion-wise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the methylene group of TosMIC, initiating the reaction, while being mild enough to prevent side reactions.

-

Solvent: Methanol is a common solvent for this reaction, facilitating the dissolution of the reactants and the base.

-

Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, such as the tosyl group-containing species.

Structural Characterization

2.3.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons (Nitrophenyl Ring): The four protons on the 3-nitrophenyl ring will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

-

Oxazole Protons: The two protons on the oxazole ring will appear as distinct signals. The proton at the 2-position (H-2) will likely be a singlet, while the proton at the 4-position (H-4) will also be a singlet, typically in the region of δ 7.0-8.0 ppm.

2.3.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Carbons (Nitrophenyl Ring): Six distinct signals are expected for the carbons of the nitrophenyl ring. The carbon bearing the nitro group will be significantly deshielded.

-

Oxazole Carbons: The three carbons of the oxazole ring will be observable. The carbon at the 5-position, attached to the nitrophenyl ring, will be a quaternary carbon. The carbons at the 2- and 4-positions will appear as methine carbons.

-

Nitro Group: The presence of the nitro group will influence the chemical shifts of the adjacent carbons.

2.3.3 Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3100-3000 |

| C=N (oxazole) | ~1650-1590 |

| C=C (aromatic) | ~1600-1450 |

| N-O (nitro) | ~1550-1500 (asymmetric) and ~1350-1300 (symmetric) |

| C-O-C (oxazole) | ~1100-1000 |

2.3.4 Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (190.16 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the oxazole ring.

Part 3: Potential Applications in Drug Development

While specific biological studies on this compound are not extensively reported in the public domain, its structural motifs suggest significant potential in medicinal chemistry.

Rationale for Potential Biological Activity

-

Antimicrobial Agents: The presence of the nitroaromatic group is a key feature in several antimicrobial drugs. It is plausible that this compound could exhibit antibacterial or antifungal properties.

-

Anticancer Agents: Many heterocyclic compounds, including oxazole derivatives, have been investigated for their anticancer properties. The nitrophenyl group can also contribute to cytotoxic activity against cancer cell lines.

-

Enzyme Inhibition: The oxazole ring can act as a bioisostere for other functional groups and can participate in key binding interactions with enzyme active sites.

Future Directions and Research Opportunities

The lack of extensive biological data for this compound presents a clear opportunity for further research. A logical progression would involve:

-

Synthesis of Analogs: Creation of a library of derivatives by modifying the substitution pattern on the phenyl ring to establish structure-activity relationships (SAR).

-

Biological Screening: Comprehensive screening of the parent compound and its analogs against a panel of bacterial and fungal strains, as well as various cancer cell lines.

-

Mechanism of Action Studies: For any active compounds identified, further studies to elucidate their mechanism of action would be crucial for their development as potential therapeutic agents.

Caption: Logical progression for future research on this compound.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for applications in drug discovery. The Van Leusen oxazole synthesis provides a reliable and efficient route for its preparation. While detailed biological data for this specific molecule is currently limited, its structural features, combining the privileged oxazole scaffold with the bio-active nitrophenyl group, make it a compelling candidate for further investigation. This guide provides the foundational chemical knowledge and a strategic framework for researchers to explore the therapeutic potential of this intriguing molecule.

References

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. Available from: [Link]

Sources

The Synthesis of 5-(3-Nitrophenyl)oxazole: A Technical Guide

This guide provides an in-depth exploration of the synthesis of 5-(3-Nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" of this specific molecule is not prominently documented, its existence and preparation are a direct result of the foundational developments in oxazole synthesis. This document will therefore focus on the most probable and efficient synthetic route, contextualized within the historical development of relevant organic chemistry methodologies.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] The versatility of the oxazole core makes it a valuable scaffold in drug discovery and a key building block in the synthesis of complex molecular architectures.

Historical Context: The Dawn of Oxazole Synthesis

The ability to construct the oxazole ring has been a long-standing endeavor in organic chemistry. Early methods, such as the Robinson-Gabriel synthesis (1909), which involves the cyclodehydration of 2-acylamino-ketones, and the Fischer oxazole synthesis (1896), proceeding from cyanohydrins and aldehydes, laid the groundwork for accessing this important class of heterocycles. These classical methods, while historically significant, often require harsh reaction conditions.

A major advancement in the synthesis of 5-substituted oxazoles came in 1972 with the development of the van Leusen oxazole synthesis .[2][3] This method, utilizing tosylmethyl isocyanide (TosMIC), offers a milder and more versatile route to this class of compounds and stands as the most probable method for the efficient synthesis of this compound.[4]

The van Leusen Oxazole Synthesis: A Mechanistic Overview

The van Leusen reaction is a powerful tool for the formation of a C-C bond and subsequent cyclization to form the oxazole ring. The reaction proceeds via the addition of the deprotonated TosMIC to an aldehyde, in this case, 3-nitrobenzaldehyde. The key reagent, TosMIC, is a versatile building block possessing an acidic α-carbon, an isocyanide group, and a tosyl group which acts as an excellent leaving group.[5][6]

The reaction mechanism can be described in the following key steps:

-

Deprotonation of TosMIC: A base, typically a strong base like potassium tert-butoxide or sodium hydride, deprotonates the α-carbon of TosMIC to generate a nucleophilic carbanion.[7]

-

Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming an intermediate alkoxide.

-

Cyclization: The newly formed alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.[8]

-

Elimination and Aromatization: The oxazoline intermediate then undergoes a base-promoted elimination of the tosyl group, leading to the formation of the aromatic this compound.[4]

Caption: A simplified workflow of the Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general principles of the van Leusen oxazole synthesis. Researchers should optimize conditions as necessary.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Yellow crystalline solid.[9][10] |

| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | Odorless, colorless solid.[11] |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | Strong base, moisture sensitive. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, as reaction solvent. |

| Methanol (MeOH) | CH₄O | 32.04 | For quenching and workup. |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | For extraction. |

| Saturated brine solution | NaCl(aq) | - | For washing. |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | For drying. |

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with potassium tert-butoxide (1.2 equivalents) and anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of TosMIC: A solution of TosMIC (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of potassium tert-butoxide. The mixture is stirred at 0 °C for 30 minutes.

-

Addition of Aldehyde: A solution of 3-nitrobenzaldehyde (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: A step-by-step flowchart of the experimental procedure.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Expected analytical data includes:

-

Appearance: A pale yellow to yellow solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring and the oxazole ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the two aromatic rings.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (NO₂) stretching, C=N and C=C stretching of the aromatic rings, and C-O-C stretching of the oxazole ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₆N₂O₃, MW: 190.16 g/mol ).

Conclusion

The synthesis of this compound is readily achievable through the van Leusen oxazole synthesis, a robust and versatile method for the preparation of 5-substituted oxazoles. This technical guide has outlined the historical context, mechanistic underpinnings, and a detailed experimental protocol for the synthesis of this compound. The provided workflow and characterization guidelines offer a solid foundation for researchers and drug development professionals working with this and related heterocyclic scaffolds.

References

[2] Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link][1][2]

[3] Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link][3]

[11] Wikipedia. (n.d.). TosMIC. [Link][11]

[5] Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions. Wiley-VCH.

[13] Wikipedia. (n.d.). 3-Nitrobenzaldehyde. [Link]

[7] NROChemistry. (n.d.). Van Leusen Reaction. [Link][7]

[6] Varsal. (n.d.). TosMIC Whitepaper. [Link][6]

[10] PubChem. (n.d.). 3-Nitrobenzaldehyde. [Link][10]

[14] Alpha Chemika. (n.d.). 3-NITROBENZALDEHYDE For Synthesis. [Link]

[15] Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]

[4] Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link][4]

[16] PubChemLite. (n.d.). This compound. [Link]

[12] Nafeesa, K., et al. (2017). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link][12]

[8] Wikipedia. (n.d.). Van Leusen reaction. [Link][8]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. varsal.com [varsal.com]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]

- 10. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. TosMIC - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. 3-NITROBENZALDEHYDE For Synthesis | Lab chemical supplier, Lab chemical manufacturer, Laboratory Chemicals, Lab chemical distributors, Lab chemicals exporter, Laboratory chemicals manufacturer, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 5-(3-Nitrophenyl)oxazole and Its Analogs for Drug Discovery Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications.[1][2] This guide provides a comprehensive technical overview of 5-(3-nitrophenyl)oxazole, a key heterocyclic building block. We will delve into its synthesis, physicochemical characterization, and the known biological significance of its structural motifs—the 5-aryloxazole and the nitrophenyl group. While specific biological data for the parent this compound is not extensively documented in publicly available literature, this guide will synthesize information from closely related analogs to provide researchers with a robust framework for future drug development programs. We will explore derivatization strategies and discuss the structure-activity relationships (SAR) that govern the therapeutic potential of this compound class, with a particular focus on anticancer and antimicrobial applications.

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This structure is of paramount importance in drug discovery due to its ability to serve as a versatile scaffold, capable of engaging with a wide range of biological targets through various non-covalent interactions.[1] The oxazole nucleus is present in numerous clinically approved drugs and natural products, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4]

The focus of this guide, this compound (CAS No. 89808-77-5), combines the privileged oxazole core with a 3-nitrophenyl substituent. The nitro group, a potent electron-withdrawing moiety, is a crucial component in many antimicrobial and anticancer agents, where its presence can significantly influence the molecule's electronic properties, mechanism of action, and overall biological activity.[5] The specific placement of the nitro group at the meta-position of the phenyl ring offers a distinct electronic and steric profile compared to its ortho- and para-isomers, providing a unique vector for molecular design and optimization.

This document serves as a technical resource for researchers, providing foundational knowledge and actionable protocols to leverage the this compound scaffold in the pursuit of novel therapeutic agents.

Synthesis and Mechanism: The Van Leusen Oxazole Synthesis

The most direct and reliable method for constructing the 5-aryloxazole core of this compound is the Van Leusen oxazole synthesis.[5] This reaction is a cornerstone of heterocyclic chemistry, prized for its operational simplicity, mild conditions, and high regioselectivity.[1][3]

Reaction Principle

The Van Leusen synthesis is a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC).[1] In this process, TosMIC acts as a three-atom synthon (C-N-C). The reaction proceeds via the formation of an intermediate oxazoline, which then undergoes base-promoted elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[1] A key mechanistic feature is that the substituent from the aldehyde precursor (in this case, the 3-nitrophenyl group) is regioselectively installed at the 5-position of the resulting oxazole.[1]

dot graph "Van_Leusen_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Detailed Experimental Protocol (Exemplary)

Materials:

-

3-Nitrobenzaldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Methanol (MeOH), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzaldehyde and TosMIC to anhydrous methanol.

-

Stir the mixture to dissolve the solids.

-

Add anhydrous potassium carbonate to the solution. The mixture may turn yellow or orange.

-

Heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water. A precipitate should form.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound.

Self-Validation: The success of the synthesis can be validated by obtaining a sharp melting point for the recrystallized product and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) which should be consistent with the expected structure.

Physicochemical and Spectroscopic Characterization

Characterization is critical for confirming the identity and purity of the synthesized compound. Below are the expected properties and spectral data for this compound.

General Properties

| Property | Value |

| CAS Number | 89808-77-5 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Expected to be a crystalline solid |

Spectroscopic Data Analysis

While a fully assigned dataset from a single source is unavailable, analysis of related structures, such as 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, allows for the prediction of key spectral features.[4]

-

¹H NMR: The spectrum is expected to show distinct signals for the oxazole ring protons and the four aromatic protons of the 3-nitrophenyl group. The oxazole protons at C2 and C4 will appear as singlets. The protons on the nitrophenyl ring will exhibit a complex splitting pattern (triplet, doublet of doublets) characteristic of a 1,3-disubstituted benzene ring, likely in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro group and the oxazole ring.

-

¹³C NMR: The spectrum should display nine distinct carbon signals. The carbons of the oxazole ring are expected in the aromatic region, with the C5 carbon (attached to the phenyl ring) and the C2 carbon typically being the most downfield. The six carbons of the nitrophenyl ring will also be present, with the carbon bearing the nitro group (C-NO₂) showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

-

Asymmetric and symmetric N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹)

-

C=N and C=C stretching of the aromatic rings (~1600-1450 cm⁻¹)

-

C-O-C stretching of the oxazole ring (~1100-1020 cm⁻¹)

-

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 190).

Biological Significance and Therapeutic Potential

The therapeutic potential of this compound can be inferred by examining the established biological activities of its core components: the oxazole ring and the nitrophenyl moiety.

The Oxazole Core in Drug Design

The oxazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with potent biological activities. Its planarity and ability to act as both a hydrogen bond acceptor (via N and O atoms) and a hydrophobic interaction partner make it an ideal anchor for binding to enzyme active sites and receptors.[2][3] Oxazole derivatives have demonstrated a remarkable range of activities, making them attractive candidates for development as anticancer, antimicrobial, and anti-inflammatory agents.[2]

The Role of the Nitrophenyl Group

Aromatic nitro compounds are a well-established class of pharmacophores, particularly in antimicrobial and anticancer drug design.[5] The biological activity is often linked to the reduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage, such as DNA strand breaks. This mechanism is central to the action of drugs like the nitroimidazole benznidazole, used to treat Chagas disease. The electron-withdrawing nature of the nitro group also significantly modulates the electronic properties of the entire molecule, which can influence its binding affinity to biological targets.

Structure-Activity Relationships (SAR) and Analog Development

Although SAR data for this compound itself is sparse, valuable insights can be drawn from related compound series.

-

Position of the Nitro Group: Studies on other heterocyclic systems suggest that the position of the nitro group is critical. For instance, in a series of oxazolo[5,4-d]pyrimidines, nitrophenyl-substituted analogs were found to be inactive as EGFR inhibitors, highlighting the sensitivity of this target to this specific substitution.[1] This underscores the importance of empirical testing and suggests that moving the nitro group to the ortho- or para-position could dramatically alter the biological activity profile.

-

Substitution on the Oxazole Ring: The C2 and C4 positions of the this compound core are prime targets for derivatization. Introducing substituents at these positions can modulate lipophilicity, solubility, and steric interactions with the target protein. For example, adding aryl or heteroaryl groups can introduce new binding interactions, while smaller alkyl or functional groups can fine-tune physicochemical properties.

-

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group. This transformation provides a key synthetic handle for further derivatization, such as amide or sulfonamide formation. Furthermore, the resulting aminophenyl derivative will have a drastically different electronic profile and biological activity compared to its nitro precursor, potentially switching from a cytotoxic to a targeted inhibitory mechanism.

dot graph "Analog_Development_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Strategic workflow for analog development.

Future Directions and Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis via the Van Leusen reaction makes it highly accessible for the creation of diverse chemical libraries.

The primary directive for future research is the systematic biological evaluation of the parent compound and a rationally designed set of analogs. Initial screening should encompass a broad range of assays, including:

-

Anticancer screening against a panel of human cancer cell lines (e.g., NCI-60).

-

Antimicrobial screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

The insights gained from these initial screens will guide further optimization. For example, if antimicrobial activity is observed, SAR studies should focus on comparing the 3-nitro isomer with its 2-nitro and 4-nitro counterparts to understand the electronic and steric requirements for activity. If anticancer activity is identified, efforts should focus on derivatizing the C2 and C4 positions to enhance potency and selectivity, guided by computational docking studies against known oncology targets.

References

-

Nafeesa, K., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Retrieved from [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link]

-

Kumar, R., & Lal, S. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 1-13. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Josh_Tutorials. (2020, May 21). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Retrieved from [Link]

Sources

The Synthetic Alchemist's Guide to 5-Aryloxazoles: A Review of Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 5-aryloxazole motif is a cornerstone in contemporary medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties contribute to its prevalence in a wide array of biologically active compounds and functional materials. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing this valuable scaffold, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will traverse the landscape from foundational name reactions to the cutting edge of catalytic and flow chemistry, equipping the modern chemist with the knowledge to strategically select and implement the optimal synthesis for their target 5-aryloxazole.

Classical Approaches: The Bedrock of Oxazole Synthesis

The enduring utility of classical methods for 5-aryloxazole synthesis lies in their reliability and the wealth of established literature. These reactions, often named after their discoverers, form the foundation of oxazole chemistry.

The Robinson-Gabriel Synthesis

A stalwart in oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of 2-acylamino ketones.[1][2] This method is particularly effective for preparing 2,5-di- and 2,4,5-trisubstituted oxazoles.[3]

Mechanism and Rationale: The reaction proceeds via an initial activation of the ketone by a strong acid, followed by intramolecular nucleophilic attack of the amide oxygen onto the protonated carbonyl. Subsequent dehydration of the resulting dihydrooxazolol intermediate furnishes the aromatic oxazole ring.[3] The choice of a potent dehydrating agent is critical for driving the reaction to completion.

Experimental Protocol: Robinson-Gabriel Synthesis

-

Starting Material Preparation: The requisite 2-acylamino ketone can be synthesized via methods such as the Dakin-West reaction.[1]

-

Cyclodehydration: To a solution of the 2-acylamino ketone in a suitable solvent (e.g., dioxane, toluene), add a cyclodehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[3][4]

-

Heating: The reaction mixture is typically heated to reflux to facilitate the cyclization and dehydration.

-

Work-up and Purification: Upon completion, the reaction is cooled and neutralized. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method provides access to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[5][6]

Mechanism and Rationale: The reaction is initiated by the acid-catalyzed addition of the cyanohydrin to the aldehyde, forming an intermediate that undergoes cyclization and dehydration. The use of anhydrous conditions is paramount to prevent hydrolysis of the cyanohydrin and other intermediates.[6]

Experimental Protocol: Fischer Oxazole Synthesis

-

Reaction Setup: Dissolve the aldehyde cyanohydrin (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in anhydrous diethyl ether.

-

Acidification: Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.[6]

-

Reaction Progression: Allow the mixture to stand at room temperature overnight, during which the oxazole hydrochloride salt precipitates.

-

Isolation and Neutralization: Collect the precipitate by filtration and wash with anhydrous diethyl ether. The free oxazole base is obtained by treating the hydrochloride salt with a weak base, such as aqueous sodium bicarbonate.[6]

-

Purification: The final product is purified by extraction and subsequent recrystallization or chromatography.

The van Leusen Reaction

A more contemporary classical method, the van Leusen reaction offers a mild and versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] This reaction is prized for its good functional group tolerance.[7]

Mechanism and Rationale: The reaction proceeds via a base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid, driven by a base, yields the 5-aryloxazole.[9] The choice of base is crucial for both the initial deprotonation and the final elimination step.

Experimental Protocol: van Leusen Oxazole Synthesis

-

Reaction Mixture: To a solution of the aromatic aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in a polar aprotic solvent such as methanol or THF, add a base like potassium carbonate or sodium hydride.[7][10]

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

-

Work-up: After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to afford the pure 5-aryloxazole.

Modern Catalytic Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of 5-aryloxazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the construction of the 5-aryl bond in oxazoles. Key strategies include the Suzuki and Heck coupling reactions.

The Suzuki coupling involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base. For 5-aryloxazole synthesis, this typically involves coupling a 5-halooxazole with an arylboronic acid or its ester.

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the 5-halooxazole to a Pd(0) complex, followed by transmetalation with the arylboronic acid derivative and subsequent reductive elimination to yield the 5-aryloxazole and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Experimental Protocol: Suzuki Coupling for 5-Aryloxazoles

-

Reaction Setup: In a reaction vessel, combine the 5-halooxazole (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Inert Atmosphere: De-gas the reaction mixture and maintain it under an inert atmosphere (e.g., argon, nitrogen).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Work-up and Purification: After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While less direct for 5-aryloxazole synthesis, it can be employed to introduce vinyl groups at the 5-position, which can then be further functionalized.

Direct C-H Arylation

A more atom-economical approach involves the direct palladium-catalyzed C-H arylation of the oxazole ring.[5] This strategy avoids the pre-functionalization of the oxazole, directly coupling a C-H bond with an aryl halide.

Mechanism and Rationale: The mechanism is believed to involve either a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation. The regioselectivity of the C-H activation is a key challenge, often favoring the C5 position in oxazoles due to electronic effects.[5]

Experimental Protocol: Palladium-Catalyzed C-5 Arylation

-

Reaction Components: Combine the oxazole (1.0 equiv), aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃, KOAc) in a suitable solvent (e.g., DMA, anisole).[5][11]

-

Additives: In some cases, additives like pivalic acid or benzoic acid can promote the reaction.[11]

-

Reaction Conditions: The mixture is heated under an inert atmosphere.

-

Purification: Standard work-up and chromatographic purification yield the 5-aryloxazole.

Copper and Gold-Catalyzed Syntheses

Copper and gold catalysts have also emerged as powerful tools for oxazole synthesis, often enabling unique reaction pathways.

-

Copper-Catalyzed Reactions: Copper catalysts can promote the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via dual oxidation, a method that can be adapted for oxazole synthesis.[12]

-

Gold-Catalyzed Reactions: Gold catalysts are effective in the synthesis of oxazoles from alkynyl triazenes and dioxazoles, and in the intermolecular oxidation of alkynes.[6][13][14]

Emerging Technologies: The Future of 5-Aryloxazole Synthesis

The field of organic synthesis is constantly evolving, with new technologies offering greener, more efficient, and scalable routes to complex molecules.

Photocatalysis and Electro-organic Synthesis

Visible-light photoredox catalysis and electro-organic synthesis represent sustainable alternatives to traditional methods, often proceeding under mild conditions without the need for stoichiometric reagents.[15]

-

Photoredox Catalysis: This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer processes, enabling the formation of reactive intermediates for oxazole ring construction.[16][17]

-

Electro-organic Synthesis: This technique employs an electric current to drive redox reactions, offering a reagent-free method for bond formation.

Flow Chemistry

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control.[3][4] The synthesis of oxazoles in microreactors allows for precise control over reaction parameters such as temperature and pressure, leading to improved yields and purity.[4][18]

Experimental Workflow: Flow Synthesis of an Oxazole

Caption: Generalized workflow for the continuous flow synthesis of a 5-aryloxazole.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | High temperature | Well-established, readily available starting materials | Harsh conditions, limited functional group tolerance |

| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, low temperature | Classical method, useful for specific substitution patterns | Requires anhydrous conditions, limited substrate scope |

| van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Mild to moderate temperature | Mild conditions, good functional group tolerance | Stoichiometric use of TosMIC |

| Suzuki Coupling | 5-Halooxazoles, Arylboronic acids | Pd catalyst, Base | Moderate to high temperature | Broad substrate scope, high yields | Pre-functionalization of oxazole required |

| C-H Arylation | Oxazoles, Aryl halides | Pd catalyst, Base | High temperature | Atom-economical, avoids pre-functionalization | Regioselectivity can be a challenge |

| Photocatalysis | Various | Photocatalyst, Light | Ambient temperature | Mild conditions, sustainable | Can require specialized equipment |

| Flow Chemistry | Various | Various | Controlled T & P | Enhanced safety, scalability, and control | Initial setup cost |

Conclusion

The synthesis of 5-aryloxazoles is a rich and diverse field, with a wide range of methodologies available to the synthetic chemist. While classical methods remain valuable for their robustness, modern catalytic and emerging technologies offer unparalleled efficiency, selectivity, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to navigate this chemical landscape and successfully synthesize the 5-aryloxazole derivatives that are crucial for advancing science and medicine.

References

-

Safe and Fast Flow Synthesis of Functionalized Oxazoles with Molecular Oxygen in a Microstructured Reactor. ACS Publications. Available at: [Link]

-

Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]

-